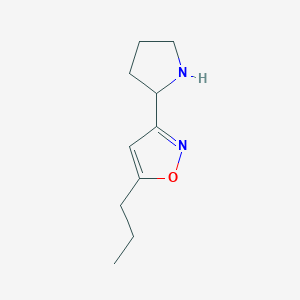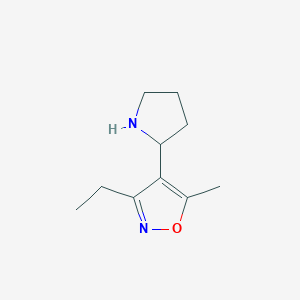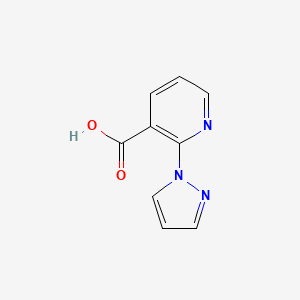
1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
説明
1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid (DCTA) is a chemical compound that belongs to the class of triazole derivatives. It has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis and cell cycle arrest. This compound has also been studied for its potential use as an antifungal and antibacterial agent.
In biochemistry, this compound has been used as a tool to study protein-ligand interactions. It has been shown to bind to the active site of certain enzymes, and its binding affinity can be measured using various spectroscopic techniques. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. This compound has been shown to form stable MOFs with various metal ions, and its properties can be tuned by varying the metal ion and reaction conditions.
作用機序
The mechanism of action of 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid varies depending on its application. In cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In fungi and bacteria, this compound disrupts the cell membrane and inhibits the synthesis of certain proteins, leading to cell death. In biochemistry, this compound binds to the active site of enzymes and inhibits their activity by blocking substrate binding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, leading to cell death. In fungi and bacteria, this compound disrupts the cell membrane and inhibits protein synthesis, leading to cell death. In biochemistry, this compound binds to the active site of enzymes and inhibits their activity, leading to a decrease in the rate of enzymatic reactions.
実験室実験の利点と制限
One advantage of using 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid in lab experiments is its high yield of synthesis. Another advantage is its stability under various reaction conditions. However, one limitation of using this compound is its potential toxicity, especially in vivo. Therefore, caution should be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid. In medicinal chemistry, further studies are needed to optimize its anticancer activity and to investigate its potential use as an antifungal and antibacterial agent. In biochemistry, further studies are needed to elucidate its binding mechanism to enzymes and to develop new fluorescent probes based on this compound. In materials science, further studies are needed to explore its potential use as a building block for the synthesis of MOFs with tunable properties.
Conclusion:
In conclusion, this compound (this compound) is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various fields.
特性
IUPAC Name |
3-(2,5-dichlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(11)7(3-5)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKAITBPCQHDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=CN=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374319.png)
![3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374327.png)


![3-Cyclopropyl-1-(2-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374348.png)
![3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374352.png)
![3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374356.png)
![6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3374358.png)
![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3374362.png)

![3-(7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374384.png)


